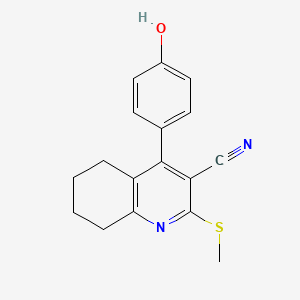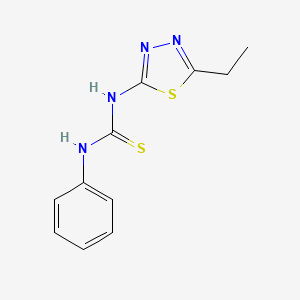
4-(4-hydroxyphenyl)-2-(methylthio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of quinoline derivatives involves various chemical strategies. One approach includes the synthesis and characterization of novel quinoline derivatives, characterized by spectral analysis such as FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy, alongside mass spectral analysis. Computational chemical calculations using DFT level of theory aid in understanding the molecular geometry, NBO, NLO, and thermodynamic properties, indicating the compound's potential for nonlinear optical behavior (Fatma, Bishnoi, & Verma, 2015).
Molecular Structure Analysis
Molecular structure analysis through DFT and TD-DFT/PCM calculations provides insights into the optimized molecular structure, comparing results with available X-ray data for similar molecules. Spectroscopic characterization further supports structural determinations, highlighting the compound's non-linear optical (NLO) properties and electronic interactions via NBO analysis (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
Research into the chemical reactions of halogenated quinoline derivatives reveals insights into cytotoxic activities against human tumor cell lines, indicating the importance of substituent positions for molecular activity. The study emphasizes the role of specific halogen atoms and lipophilicity in enhancing cytotoxic effects (Fouda, 2016).
Physical Properties Analysis
The physical properties, such as structural and optical properties of quinoline derivatives thin films, are studied through FTIR spectral measurements and spectrophotometer measurements. The analysis determines absorption parameters and electron transition types, contributing to the understanding of the compound's photophysical behavior (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are explored through synthesis reactions and computational studies. For example, the study on 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6 tetrahydrobenzo[h]quinoline-3-carbonitrile (MAPC) examines hydrogen-bond capabilities, protonation, and deprotonation processes, shedding light on intramolecular proton transfer and thermodynamic parameters (Al-Qurashi & Wazzan, 2017).
特性
IUPAC Name |
4-(4-hydroxyphenyl)-2-methylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-21-17-14(10-18)16(11-6-8-12(20)9-7-11)13-4-2-3-5-15(13)19-17/h6-9,20H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAZZNECWGRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5619979.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5619988.png)
![1-(5-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5619999.png)

![2-[(2-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B5620014.png)
![(1S*,5R*)-3-(morpholin-4-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620026.png)
![[(3aS*,10aS*)-2-(pyridin-3-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5620032.png)

![2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5620045.png)
![ethyl 2-cyano-3-[4-(diethylamino)phenyl]acrylate](/img/structure/B5620049.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5620054.png)
![3-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5620058.png)